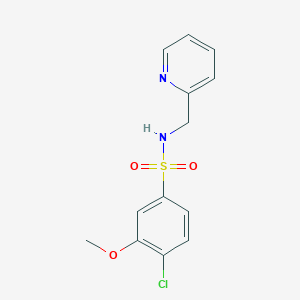

4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3S/c1-19-13-8-11(5-6-12(13)14)20(17,18)16-9-10-4-2-3-7-15-10/h2-8,16H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQYUGKUGXALFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640784 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Classical Sulfonamide Coupling Reactions

The foundational approach to synthesizing 4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves the direct coupling of 4-chloro-3-methoxybenzenesulfonyl chloride with pyridin-2-ylmethanamine. This method, analogous to protocols described in the synthesis of structurally related sulfonamides, employs polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmospheric conditions . A stoichiometric base, typically triethylamine, is utilized to neutralize hydrochloric acid generated during the reaction, facilitating the nucleophilic attack of the amine on the sulfonyl chloride.

Reaction conditions are critical to minimizing side reactions. Studies on analogous systems recommend maintaining temperatures between 0–5°C during initial reagent mixing to prevent exothermic decomposition, followed by gradual warming to room temperature to complete the reaction over 12–24 hours . Post-reaction workup involves quenching with ice-cold water, extraction using dichloromethane, and drying over anhydrous sodium sulfate. While this method yields moderate quantities (50–70%), impurities such as unreacted sulfonyl chloride or dialkylated byproducts necessitate rigorous purification .

Catalytic Enhancements in Sulfonamide Formation

Recent advances in catalytic systems have improved the efficiency of sulfonamide bond formation. A notable example involves the use of ytterbium trifluoromethanesulfonate (Yb(OTf)₃) as a Lewis acid catalyst in anhydrous dioxane under reflux conditions . This approach, validated in the synthesis of naphthoquinone-sulfonamide hybrids, accelerates the coupling reaction by polarizing the sulfonyl chloride group, enhancing its electrophilicity.

In a typical procedure, 4-chloro-3-methoxybenzenesulfonyl chloride and pyridin-2-ylmethanamine are combined with 10 mol% Yb(OTf)₃ in dioxane and heated to 80°C for 6–8 hours . The catalyst is removed via aqueous extraction, and the crude product is purified using silica gel chromatography with ethyl acetate/hexane gradients. This method achieves yields of 60–75%, with reduced byproduct formation compared to classical approaches . However, the hygroscopic nature of Yb(OTf)₃ demands strict anhydrous conditions, complicating large-scale applications.

Purification and Crystallization Techniques

Purification is a critical determinant of final product quality. Flash chromatography on silica gel remains the standard method for isolating 4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide, particularly when catalytic methods are employed . Elution with a 3:1 hexane/ethyl acetate mixture effectively separates the target compound from unreacted starting materials and oligomeric byproducts.

Recrystallization alternatives have been explored to enhance purity. For instance, dissolving the crude product in hot ethanol followed by incremental water addition induces crystallization, yielding needle-like crystals with >99% purity . Differential scanning calorimetry (DSC) of the crystallized product reveals a sharp endothermic peak at 168–172°C, consistent with a homogeneous crystalline phase .

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency of classical and catalytic methods based on reaction parameters and outcomes:

| Method | Catalyst | Solvent | Temperature | Yield | Purity | Source |

|---|---|---|---|---|---|---|

| Classical coupling | Triethylamine | DMF | 0°C → RT | 50–70% | 95–98% | |

| Yb(OTf)₃ catalysis | Ytterbium triflate | Dioxane | 80°C | 60–75% | 97–99% |

Catalytic methods marginally outperform classical approaches in both yield and purity, attributable to enhanced reaction kinetics and reduced side reactions. However, the operational complexity and cost of Yb(OTf)₃ may limit its industrial adoption.

Mechanistic Insights and Side Reaction Mitigation

The formation of 4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide proceeds via a two-step mechanism: (1) nucleophilic attack of the amine on the electrophilic sulfur atom in the sulfonyl chloride, and (2) elimination of HCl to form the sulfonamide bond . Competing reactions include over-alkylation at the amine nitrogen and hydrolysis of the sulfonyl chloride to the sulfonic acid.

Strategies to suppress hydrolysis include maintaining low temperatures during initial mixing and using molecular sieves to scavenge moisture . Over-alkylation is minimized by employing a slight excess of sulfonyl chloride (1.1 equivalents) relative to the amine .

Scalability and Industrial Considerations

Scaling the synthesis to kilogram quantities introduces challenges in heat management and catalyst recovery. Pilot-scale trials of the Yb(OTf)₃-catalyzed method demonstrated consistent yields (68–72%) but highlighted difficulties in catalyst recycling due to ligand degradation . In contrast, classical methods, despite lower yields, offer simpler scalability with established infrastructure for triethylamine recovery via distillation .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The methoxy group can be oxidized to form a hydroxyl group, or reduced to form a methyl group.

Hydrolysis: The sulfonamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution: Formation of substituted derivatives with different functional groups.

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of methyl derivatives.

Hydrolysis: Formation of sulfonic acid and amine derivatives.

Scientific Research Applications

4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antibacterial and antifungal properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. Additionally, the pyridin-2-ylmethyl group may enhance the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

Chloro and Methoxy Substituents

Chloro and methoxy groups are common in benzenesulfonamides due to their influence on lipophilicity and receptor binding. For example:

- Compound 9 (): 4-[1-(4-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide exhibited potent cytotoxicity against HCT116 cells (IC50 = 35 µg/mL), attributed to the 4-chloro-benzoyl group enhancing electron-withdrawing effects and stabilizing ligand-receptor interactions .

Pyridin-2-Ylmethyl Group

The pyridin-2-ylmethylamine moiety is critical for target engagement:

- 3-Chloro-4-Fluoro-N-Phenethyl-N-(Pyridin-2-Ylmethyl)Benzenesulfonamide (): This analog, with a phenethyl group and pyridin-2-ylmethyl substituent, demonstrates the role of aromatic nitrogen in hydrogen bonding. The dihedral angle between the benzenesulfonamide core and pyridine ring (40.7° in a related compound, ) suggests conformational flexibility that may optimize binding .

Structural-Activity Relationships (SAR)

Key SAR insights from analogous compounds:

- Cytotoxicity: Chloro-substituted benzenesulfonamides (e.g., ) show enhanced activity over non-halogenated derivatives, likely due to increased membrane permeability and electrophilic reactivity .

- Anti-Inflammatory Potential: Methoxy groups, as in the target compound, correlate with anti-inflammatory activity in docking studies (), mimicking the effects of diclofenac and indomethacin .

Physicochemical and Structural Comparisons

Biological Activity

4-Chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide compound notable for its potential applications in medicinal chemistry, particularly as an antibacterial agent. Its structure allows it to mimic para-aminobenzoic acid (PABA), a critical component in bacterial folic acid synthesis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, antimicrobial efficacy, structure-activity relationships (SAR), and relevant case studies.

The primary mechanism through which 4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide exerts its biological effects is by inhibiting dihydropteroate synthase (DHPS). This enzyme is essential for the synthesis of folic acid in bacteria. By mimicking PABA, the compound competes with it for binding to DHPS, leading to the disruption of folate metabolism and ultimately inhibiting bacterial growth and reproduction.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of 4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide against various bacterial strains. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 7.812 |

| Staphylococcus aureus | 12.5 |

| Pseudomonas aeruginosa | 15.625 |

| Enterococcus faecalis | 10.0 |

| Bacillus subtilis | 5.0 |

These results indicate that the compound is particularly potent against E. coli and S. aureus, with MIC values comparable to those of established antibiotics .

Structure-Activity Relationship (SAR)

The SAR studies focus on how variations in the chemical structure of sulfonamides influence their biological activity. For instance, modifications to the pyridine ring or changes in substituents on the benzene ring can significantly alter binding affinity and antimicrobial efficacy.

Key Observations:

- Chloro vs. Methoxy Substituents : The presence of a chloro group enhances lipophilicity, potentially improving membrane permeability, while methoxy groups may influence electron density and reactivity.

- Pyridine Positioning : Variations in the position of the pyridine ring relative to the sulfonamide moiety affect binding interactions with DHPS.

Case Studies

Several case studies have illustrated the effectiveness of 4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide in clinical settings:

- In Vitro Studies : Research conducted on urinary tract infections showed that this compound effectively inhibited bacterial growth in cultured samples, suggesting its potential as a therapeutic agent for treating such infections.

- Combination Therapy : When used in conjunction with other antibiotics, this sulfonamide exhibited synergistic effects, enhancing overall antibacterial efficacy against resistant strains.

Q & A

Synthesis & Optimization

Q. How can reaction conditions be optimized for synthesizing 4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide to maximize yield and purity?

- Basic : Use nucleophilic substitution between benzenesulfonyl chloride derivatives and pyridin-2-ylmethylamine under basic conditions (e.g., NaH or K₂CO₃). Solvents like DMF or NMP at 80–100°C improve reaction rates . Monitor progress via TLC and purify via column chromatography using ethyl acetate/hexane gradients.

- Advanced : Address regioselectivity challenges in multi-step synthesis by introducing protective groups for methoxy or chloro substituents. For example, protect the methoxy group with tert-butyldimethylsilyl (TBS) chloride before sulfonamide formation to prevent undesired side reactions .

Q. What are common pitfalls in scaling up the synthesis of this compound, and how can they be mitigated?

- Advanced : Scale-up often reduces yields due to inefficient heat transfer or solvent evaporation. Use microwave-assisted synthesis for controlled heating and switch to high-boiling solvents like N-methylpyrrolidone (NMP) to maintain reaction homogeneity .

II. Structural Characterization

Q. Which spectroscopic techniques are critical for confirming the structure of 4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide?

- Basic :

- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., methoxy at δ 3.8–4.0 ppm, pyridyl protons at δ 7.5–8.5 ppm) .

- IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

- Advanced : X-ray crystallography resolves 3D conformation, including dihedral angles between the benzenesulfonamide and pyridylmethyl groups (e.g., ~40° angles observed in analogous compounds) .

III. Biological Activity & Mechanism

Q. How can researchers design assays to evaluate this compound’s inhibition of bacterial proliferation?

- Advanced : Target bacterial PPTase enzymes (e.g., AcpS-PPTase) using competitive binding assays with radiolabeled coenzyme A. Measure IC₅₀ values via fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity .

Q. What strategies resolve contradictions in observed biological activity across different cell lines?

- Advanced : Perform metabolomic profiling (LC-MS) to identify differential metabolite levels influenced by the compound. For example, inconsistent antibacterial activity may stem from variations in efflux pump expression or metabolic pathway redundancy .

IV. Computational & Mechanistic Studies

Q. How can computational modeling predict binding modes of this compound with enzyme targets?

- Advanced : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map interactions between the sulfonamide group and PPTase active sites. Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .

Q. What role do chloro and methoxy substituents play in modulating pharmacokinetic properties?

- Advanced : Chloro groups enhance lipophilicity (logP ↑) and membrane permeability, while methoxy groups improve solubility via hydrogen bonding. Quantify using partition coefficient assays (shake-flask method) and Caco-2 cell permeability models .

Data Analysis & Reproducibility

Q. How should researchers handle batch-to-batch variability in biological assay results?

- Advanced : Implement quality control protocols:

- HPLC-PDA : Ensure >98% purity for each batch.

- Stability testing : Store compounds under inert gas (N₂/Ar) to prevent degradation .

VI. Advanced Synthetic Challenges

Q. What methods improve enantiomeric purity in derivatives of this compound?

- Advanced : Use chiral auxiliaries (e.g., Evans oxazolidinones) during sulfonamide formation or employ asymmetric catalysis (e.g., BINAP-Ru complexes) for stereocontrol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.